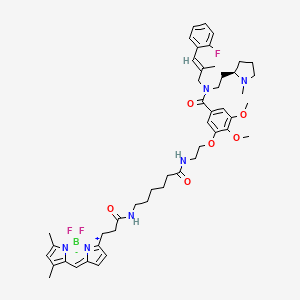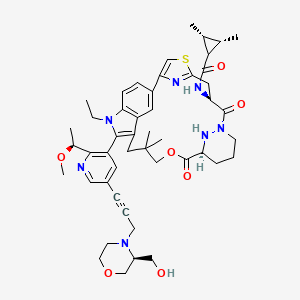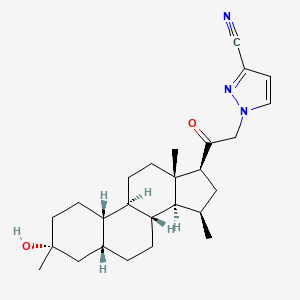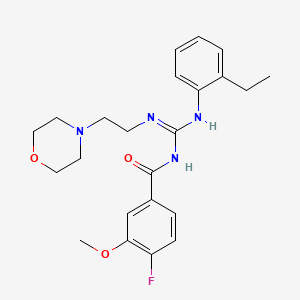
E3 Ligase Ligand-linker Conjugate 13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 13 is a specialized compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules that consist of a target binding unit, a linker, and an E3 ligase binding moiety. The primary function of this compound is to facilitate the degradation of target proteins by recruiting E3 ubiquitin ligases, which play a crucial role in the ubiquitin-proteasome system (UPS) for protein degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 13 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then functionalized to allow for the attachment of a linker. Common synthetic routes include the use of primary amines and DIPEA in DMF at elevated temperatures to achieve alkylation . The final step involves the conjugation of the linker to the E3 ligase ligand, often through click chemistry reactions such as copper-catalyzed Huisgen 1,3-dipolar cycloaddition .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers and high-throughput screening methods to ensure the purity and efficacy of the final product. Techniques such as immunoblotting and mass spectrometry are employed to measure protein levels and screen for active PROTACs.
化学反応の分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions include functionalized ligands that can be further conjugated to linkers, resulting in the final this compound .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 13 has a wide range of scientific research applications, including:
作用機序
E3 Ligase Ligand-linker Conjugate 13 exerts its effects by forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets involved include the lysine residues on the target protein, which are ubiquitinated by the E3 ligase .
類似化合物との比較
Similar Compounds
Similar compounds include other E3 ligase ligands such as:
- Cereblon (CRBN) ligands
- Von Hippel-Lindau (VHL) ligands
- Inhibitor of Apoptosis Proteins (IAP) ligands
- Mouse Double Minute 2 homolog (MDM2) ligands .
Uniqueness
E3 Ligase Ligand-linker Conjugate 13 is unique due to its specific linker chemistry, which allows for efficient conjugation and formation of stable ternary complexes. This results in higher specificity and efficacy in targeted protein degradation compared to other similar compounds .
特性
分子式 |
C29H38N4O7 |
|---|---|
分子量 |
554.6 g/mol |
IUPAC名 |
tert-butyl 2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxypiperidin-1-yl]acetate |
InChI |
InChI=1S/C29H38N4O7/c1-29(2,3)40-25(35)17-31-12-8-19(9-13-31)39-20-10-14-32(15-11-20)18-4-5-21-22(16-18)28(38)33(27(21)37)23-6-7-24(34)30-26(23)36/h4-5,16,19-20,23H,6-15,17H2,1-3H3,(H,30,34,36) |
InChIキー |
PXKNNVGJAFXCDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)
![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)


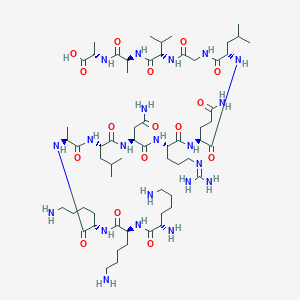
![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
